Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10-9-13(6-8-16-13)5-7-14(10)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDCAKJGQHDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.33 g/mol . Its spirocyclic structure allows for unique interactions with biological targets, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit pharmacological properties, making this compound a candidate for further exploration in drug development.
This compound may modulate the activity of enzymes or receptors through unique binding interactions facilitated by its spirocyclic framework. Such interactions can lead to significant physiological effects, including modulation of metabolic pathways or receptor activation.
Case Studies and Research Findings
- GPR119 Agonist Activity : A study focused on the design and synthesis of 7-azaspiro[3.5]nonane derivatives identified potent GPR119 agonists among structurally similar compounds. While specific data on this compound was not detailed, the findings suggest that compounds in this class can influence glucose metabolism and may have implications for diabetes treatment .
- Pharmacological Evaluation : Interaction studies involving similar spirocyclic compounds have shown promising results in modulating receptor activity, indicating that this compound could exhibit similar pharmacological profiles .
Potential Applications
The compound's unique structure lends itself to various potential applications:
- Pharmaceutical Development : Due to its interaction capabilities with biological targets, it may serve as a lead compound in developing new drugs.
- Synthetic Organic Chemistry : Its spirocyclic nature allows for versatile synthetic pathways, potentially leading to the creation of novel derivatives with enhanced biological activities.
Comparative Analysis
To further illustrate the biological activity and potential applications of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 241.33 g/mol | Potential GPR119 agonist | |
| Compound 54g (similar derivative) | Not specified | Not specified | Potent GPR119 agonist with glucose-lowering effects in vivo |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows for specific interactions with biological targets, such as enzymes and receptors. Research indicates that compounds with similar spirocyclic frameworks often exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can possess antibacterial and antifungal properties, suggesting potential applications in developing new antibiotics .
- CNS Activity : The ability of this compound to interact with neurotransmitter receptors may position it as a candidate for treating neurological disorders .
Case Study : A recent study explored the binding affinity of tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate to GABA receptors, indicating its potential as a modulator in anxiety treatments.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations:
- Cyclization Reactions : The compound can undergo cyclization to form other spirocyclic compounds.
- Functional Group Transformations : It can be modified through oxidation, reduction, and substitution reactions to yield diverse derivatives .
Data Table: Common Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO4, H2O2 | Ketones/Carboxylic Acids |
| Reduction | LiAlH4, NaBH4 | Amines/Alcohols |
| Nucleophilic Substitution | Various Nucleophiles | Substituted Spiro Compounds |
Material Science
The unique properties of this compound also lend themselves to applications in material science. Its structural characteristics can be exploited in the development of new materials with specific mechanical or chemical properties:
- Polymer Chemistry : The compound can be used as a monomer in polymerization reactions to create novel polymers with enhanced functionalities.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Spirocyclic Compounds
Key Observations :
- Oxygen vs. Nitrogen Substitution : The replacement of 1-oxa with 2,7-diaza (e.g., in CAS 896464-16-7) introduces a second nitrogen, altering electronic properties and hydrogen-bonding capacity, which impacts solubility and reactivity in medicinal chemistry applications .
- Bromine substitution (CAS 1225276-07-2) enables further functionalization via cross-coupling reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The tert-butyl group increases hydrophobicity across all derivatives, but the 2-oxo and diaza variants exhibit slightly lower LogP values due to polar functional groups .
- Stability : The 6-methyl derivative’s stability under refrigeration contrasts with the hygroscopic nature of the 2-oxo analog, necessitating stringent storage conditions for the latter .
Table 3: Hazard Profiles
Key Observations :
- Toxicity : Diazaspiro derivatives exhibit higher acute toxicity (e.g., H302 for oral toxicity) compared to the 6-methyl-1-oxa analog, likely due to increased reactivity of nitrogen centers .
- Handling : All compounds require PPE (gloves, goggles) and ventilation, but diaza and oxo derivatives demand stricter controls due to respiratory risks .
Preparation Methods
Multi-step Synthetic Route
A representative synthetic route, adapted from a related diazaspiro compound patent and analogous methods, includes the following steps:
| Step | Reaction Description | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Alkylation of ethyl malonate in ethanol solvent | Ethyl malonate, ethanol, 25–80°C, 5 hours | Intermediate 2 |
| 2 | Reduction of intermediate 2 | Lithium borohydride, tetrahydrofuran (THF), ambient temperature | Intermediate 3 |
| 3 | Tosylation of intermediate 3 | p-Toluenesulfonyl chloride, dichloromethane (DCM), room temperature | Intermediate 4 |
| 4 | Ring closure via intramolecular cyclization | Cesium carbonate, acetonitrile, reflux | Intermediate 5 |
| 5 | Reduction of the cyclic intermediate | Magnesium chips, methanol, room temperature | Intermediate 6 |
| 6 | Boc-protection of amine group | Boc anhydride, DCM, room temperature | Intermediate 7 |
| 7 | Final hydrogenation | Palladium on carbon (Pd/C), methanol, room temperature | Target compound |
This method, while originally developed for tert-butyl-1,7-diazaspiro[3.5]nonane derivatives, provides a robust framework adaptable to the synthesis of tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate due to structural similarities.
Cyclization and Protection Strategy
- Cyclization: Sodium hydride (NaH) in dimethylformamide (DMF) is frequently used to promote ring closure via nucleophilic substitution, ensuring efficient formation of the spirocyclic core.
- Protection: The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality during synthetic transformations. This group is typically installed using Boc anhydride in dichloromethane and removed under acidic conditions such as trifluoroacetic acid (TFA) treatment.
- Purification: Chromatographic techniques, including gradient elution with diethyl ether/pentane, are employed to achieve yields exceeding 85% and high purity of the final compound.
Reaction Conditions and Optimization
Temperature and Solvent Effects
- Maintaining low temperatures (0–5°C) during sensitive steps such as cyclization or reduction minimizes side reactions and improves selectivity.
- Polar aprotic solvents like DMF and THF enhance nucleophilicity and reaction rates, facilitating efficient cyclization and reduction steps.
Catalyst Use
- Transition metal catalysts, particularly palladium on carbon (Pd/C), are utilized in the final hydrogenation step to reduce intermediates and obtain the target compound with high selectivity and yield.
- Photoredox catalysis with Ru(bpy)_3^2+ under visible light has also been reported to improve yields in related spirocyclic syntheses, although its application to this specific compound requires further validation.
Comparative Data Table of Synthetic Methods
Research Findings and Industrial Relevance
- The multi-step synthetic approach employing ethyl malonate as a starting material and sequential reduction, tosylation, cyclization, and Boc-protection steps offers a practical and scalable route.
- This method addresses challenges such as raw material availability, reaction control, and yield optimization, making it suitable for industrial production.
- The compound’s unique spirocyclic structure and protected amine functionality make it valuable as a pharmaceutical intermediate and for organic synthesis applications.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaH, DMF, 0°C | 78 | |
| Photoredox Catalysis | Ru(bpy)₃²⁺, visible light | 85 | |
| Acidic Deprotection | TFA, CH₂Cl₂ | 90 |
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions. For example, sp³ hybridized carbons in the spirocyclic system resonate at δ 50–70 ppm .
- X-ray Crystallography: SHELX software refines crystal structures, confirming the spiro junction (C–N bond length: ~1.45 Å) and tert-butyl group orientation .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 240.3) .
Critical Considerations:
- Crystallization: Slow evaporation from hexane/ethyl acetate yields diffraction-quality crystals .
- Data Contradictions: Anomalies in NOESY spectra may indicate conformational flexibility; DFT calculations validate dynamic behavior .
Advanced: How can computational modeling predict the reactivity of this spirocyclic compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Gaussian simulations (B3LYP/6-31G*) map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .
- Transition-State Analysis: IRC (intrinsic reaction coordinate) plots reveal steric hindrance from the tert-butyl group, lowering SN2 reactivity at the spiro nitrogen .
- Solvent Effects: PCM (Polarizable Continuum Model) simulations show DMF stabilizes charged intermediates, accelerating substitution .
Validation:
- Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Dose-Response Reproducibility: Standardize assays (e.g., MIC for antimicrobial activity) using CLSI guidelines to minimize variability .
- Metabolite Interference: LC-MS/MS detects degradation products (e.g., hydrolyzed carboxylate) that may skew activity readings .
- Target Validation: CRISPR knockouts of putative targets (e.g., bacterial enoyl-ACP reductase) confirm mechanism .
Case Study:
- Discrepancies in IC₅₀ values (e.g., 5–50 μM in cancer cell lines) arise from differences in cell permeability; logP optimization (e.g., methyl → trifluoromethyl) improves consistency .
Advanced: How do steric effects influence the regioselectivity in derivatization reactions?
Methodological Answer:
- Steric Maps: Molecular mechanics (MMFF94) highlight hindered regions (e.g., tert-butyl proximity limits axial attack) .
- Directing Groups: Installing electron-withdrawing substituents (e.g., Br at C2) directs electrophilic aromatic substitution to less-hindered positions .
- Kinetic vs. Thermodynamic Control: Low-temperature conditions favor less sterically hindered products (e.g., equatorial addition) .
Experimental Evidence:
- X-ray structures of brominated derivatives show exclusive substitution at C6 (vs. C2) due to tert-butyl shielding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
